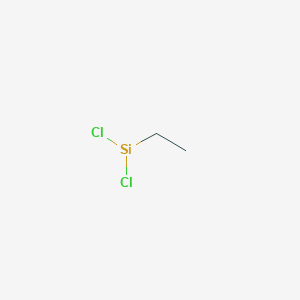

Dichloroethylsilane

Beschreibung

Eigenschaften

InChI |

InChI=1S/C2H5Cl2Si/c1-2-5(3)4/h2H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMKUUJQLUQKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883751 | |

| Record name | Silane, dichloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyldichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 30 °F. Vapor and liquid may cause burns. Denser than water. Vapors heavier than air., Colorless liquid; [Hawley] | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

165 °F at 760 mmHg (USCG, 1999), 75.5 °C | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

30 °F (USCG, 1999), 30 °F (-1 °C) (Closed cup) | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.092 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.088 (25 °C/25 °C) | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.45 (Air = 1) | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

1789-58-8 | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001789588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2TV9F1B6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physical and chemical properties of Dichloroethylsilane

An In-Depth Technical Guide to the Physical and Chemical Properties of Dichloroethylsilane

Introduction to Dichloroethylsilane

Dichloroethylsilane (EtSiHCl₂) is a bifunctional organosilicon compound characterized by the presence of an ethyl group, a hydrogen atom, and two chlorine atoms bonded to a central silicon atom. It is a volatile, colorless, and fuming liquid with a pungent odor, classified as both a chlorosilane and a hydrosilane.[1] This dual functionality makes it a highly reactive and versatile chemical intermediate.

Its primary importance lies in its role as a precursor in the synthesis of specialized silicones, particularly in creating cross-linked polysiloxane structures and modifying the properties of silicone polymers. The presence of the reactive Si-H bond also allows it to function as a reducing agent in various chemical transformations. This guide provides a comprehensive overview of its physical properties, chemical reactivity, applications, and handling protocols for researchers and chemical professionals.

Physical Properties

The physical characteristics of dichloroethylsilane are critical for its storage, handling, and application in various processes. As a chlorosilane, it is known to fume in the presence of atmospheric moisture.[1]

| Property | Value | Reference |

| Molecular Formula | C₂H₆Cl₂Si | [1] |

| Molecular Weight | 129.06 g/mol | [1] |

| Appearance | Colorless fuming liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 75-76 °C | |

| Melting Point | -99 °C | |

| Density | 1.09 g/cm³ at 25 °C | |

| Flash Point | -1 °C (30 °F) | [1] |

| Vapor Pressure | 125 mmHg at 20 °C | |

| Solubility | Decomposes in water | [1] |

Chemical Structure and Reactivity

The reactivity of dichloroethylsilane is dictated by the two highly polar and hydrolyzable silicon-chlorine (Si-Cl) bonds and the reactive silicon-hydrogen (Si-H) bond.

Caption: Molecular structure of Dichloroethylsilane.

Hydrolysis and Condensation

Like other chlorosilanes, dichloroethylsilane reacts vigorously and exothermically with water. The Si-Cl bonds are readily cleaved to form silanols (EtSiH(OH)₂) and hydrochloric acid (HCl).[1] The resulting silanol intermediates are unstable and rapidly undergo condensation to form polysiloxanes—polymers with a repeating silicon-oxygen backbone. The bifunctionality (two chlorine atoms) allows for the formation of linear polymer chains and cyclic oligomers.

Reaction: n EtSiHCl₂ + n H₂O → [EtSiHO]n + 2n HCl

This reactivity is the foundation of its use in silicone polymer synthesis. The liberated HCl makes the resulting solution highly acidic and corrosive.[1]

Caption: Simplified schematic of the Direct Process for Dichloroethylsilane synthesis.

Applications

The unique properties of dichloroethylsilane make it valuable in several fields:

-

Silicone Polymers: It serves as a key monomer for producing polysiloxanes. The Si-H group can be used for subsequent cross-linking reactions (e.g., hydrosilylation) to form silicone elastomers and resins.

-

Surface Treatment: It is used to render surfaces hydrophobic. For instance, it can be applied to glass or silica to create a water-repellent coating.

-

Organic Synthesis: As a reducing agent, it is employed in the selective reduction of carbonyl compounds and other functional groups. [2]* Blocking Agent: In complex chemical syntheses, it can be used as a protecting group for certain functional groups. [3]

Safety and Handling

Dichloroethylsilane is a hazardous material that requires strict safety protocols for handling and storage.

| Hazard Category | Description |

| Flammability | Highly flammable liquid and vapor. [1]Vapors can form explosive mixtures with air. [4][5] |

| Reactivity | Reacts violently with water, moisture, alcohols, and strong bases, producing corrosive HCl gas. [6][7][4][8] |

| Corrosivity | Causes severe skin burns and eye damage due to its own nature and the HCl produced upon hydrolysis. [4][9] |

| Toxicity | Toxic if inhaled and harmful if swallowed. [4][9]Inhalation can cause severe irritation and chemical burns to the respiratory tract. [10] |

Safe Handling Procedures

-

Inert Atmosphere: Handle and store under an inert gas (e.g., nitrogen, argon) to prevent contact with atmospheric moisture. [10][11]* Ventilation: Use only in a well-ventilated area or a chemical fume hood. [10][11]* Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. [4][11][12]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and flame-retardant protective clothing. [9][10]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor. [9]* Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [9][12]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. Rinse mouth. Call a physician immediately. [5]

Experimental Protocol: Controlled Hydrolysis of Dichloroethylsilane

This protocol describes a laboratory-scale procedure for the controlled hydrolysis of dichloroethylsilane to form oligomeric polysiloxanes. This experiment must be performed in a chemical fume hood with appropriate PPE.

Materials and Apparatus

-

Chemicals: Dichloroethylsilane, diethyl ether (anhydrous), water, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Apparatus: Three-neck round-bottom flask (250 mL), pressure-equalizing dropping funnel, thermometer, magnetic stirrer, ice bath, separatory funnel, conical flask, rotary evaporator.

Experimental Workflow Diagram

Sources

- 1. Dichloroethylsilane | C2H6Cl2Si | CID 15706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]

- 3. DIMETHYLDICHLOROSILANE, 98% - Gelest, Inc. [gelest.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. DIMETHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dichlorodimethylsilane | 75-78-5 [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. abdurrahmanince.net [abdurrahmanince.net]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Navigating the Core of Silicone Chemistry: A Technical Guide to Dichlorodimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Modern Materials

In the vast landscape of chemical synthesis, few molecules possess the understated yet profound impact of dichlorodimethylsilane. Commonly known as DMDCS, this organosilicon compound is a cornerstone in the production of silicones, materials that have woven themselves into the fabric of countless industries, from aerospace and construction to medicine and consumer electronics.[1][2] While its name might seem complex, its role is elegantly simple: to serve as a fundamental building block for creating the versatile and highly durable polymers known as silicones. This guide aims to provide a comprehensive technical overview of dichlorodimethylsilane, delving into its core properties, synthesis, reactivity, and its burgeoning applications in advanced research and drug development.

At its heart, dichlorodimethylsilane is a tetrahedral molecule with the chemical formula (CH₃)₂SiCl₂.[1][3] Its central silicon atom is bonded to two methyl groups and two chlorine atoms, a structural arrangement that is key to its reactivity and utility. The molecule is a colorless, fuming liquid with a sharp, pungent odor.[2]

Key Identifiers:

| Identifier | Value |

| CAS Number | 75-78-5[3] |

| Molecular Formula | C₂H₆Cl₂Si[4] |

| IUPAC Name | Dichloro(dimethyl)silane[5] |

The Genesis of a Workhorse Molecule: Synthesis of Dichlorodimethylsilane

The industrial production of dichlorodimethylsilane is primarily achieved through the Müller-Rochow Direct Process .[1][6] Developed independently by Eugene G. Rochow in the United States and Richard Müller in Germany in the early 1940s, this process revolutionized the silicones industry by providing an efficient and scalable method for synthesizing methylchlorosilanes.[1]

The core of the Müller-Rochow process involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst at elevated temperatures (typically 280-300°C).[6] The reaction is highly exothermic and produces a mixture of methylchlorosilanes, with dichlorodimethylsilane being the primary and most desired product.

Simplified Reaction Scheme:

2 CH₃Cl + Si → (CH₃)₂SiCl₂

Other products, such as methyltrichlorosilane (CH₃SiCl₃), trimethylchlorosilane ((CH₃)₃SiCl), and methyldichlorosilane (CH₃SiHCl₂), are also formed and are subsequently separated by fractional distillation.[1]

A Closer Look at the Molecule: Physicochemical Properties

The physical and chemical properties of dichlorodimethylsilane are critical to its handling, storage, and application. It is a highly flammable and volatile liquid that reacts vigorously with water.[7]

| Property | Value |

| Molar Mass | 129.06 g/mol [8] |

| Boiling Point | 70 °C[8] |

| Melting Point | -76 °C[8] |

| Density | 1.07 g/mL at 25 °C[8] |

| Flash Point | -9 °C[9] |

| Autoignition Temperature | 460 °C[9] |

The Heart of its Utility: Key Reactions and Mechanisms

The immense utility of dichlorodimethylsilane stems from the reactivity of its silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, most notably by water, which leads to the formation of silanols that readily condense to form stable siloxane (Si-O-Si) linkages. This hydrolysis and subsequent condensation is the fundamental chemistry underpinning the formation of silicone polymers.

Hydrolysis and Polymerization: The Path to Silicones

The reaction of dichlorodimethylsilane with water is a rapid and exothermic process that produces hydrochloric acid (HCl) as a byproduct. The initial hydrolysis step forms a transient dimethylsilanediol ((CH₃)₂Si(OH)₂), which is highly unstable and immediately undergoes condensation to form linear and cyclic polydimethylsiloxanes (PDMS).[1]

Step-by-Step Hydrolysis and Condensation:

-

Hydrolysis: The two chlorine atoms on the silicon are replaced by hydroxyl groups from water molecules. (CH₃)₂SiCl₂ + 2 H₂O → (CH₃)₂Si(OH)₂ + 2 HCl

-

Condensation: The unstable silanediol molecules condense with each other, eliminating water and forming siloxane bonds. This can proceed to form linear chains or cyclize to form cyclic siloxanes. n (CH₃)₂Si(OH)₂ → [-(CH₃)₂Si-O-]n + n H₂O

The chain length and degree of cross-linking of the resulting silicone polymer can be controlled by the reaction conditions and the addition of other methylchlorosilanes. For instance, trimethylchlorosilane acts as a chain terminator, while methyltrichlorosilane can introduce branching and cross-linking.

Sources

- 1. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 2. Dichlorodimethylsilane | 75-78-5 [chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. L12133.22 [thermofisher.com]

- 5. Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. abdurrahmanince.net [abdurrahmanince.net]

- 8. ジクロロジメチルシラン ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Synthesis and preparation of Dichloroethylsilane

An In-depth Technical Guide to the Synthesis and Preparation of Dichloroethylsilanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-substituted chlorosilanes are foundational building blocks in organosilicon chemistry, serving as critical intermediates for the synthesis of silicones, silane coupling agents, and various fine chemicals. Their utility stems from the reactive Si-Cl bonds, which can be readily functionalized, and the stable Si-C bonds that form the backbone of countless materials. The term "dichloroethylsilane" can refer to two primary compounds, each with distinct synthetic pathways and applications:

-

Ethyldichlorosilane (EtSiHCl₂): Contains a reactive Si-H bond, making it a key precursor for hydrosilylation reactions, where it can add across carbon-carbon multiple bonds.

-

Diethyldichlorosilane (Et₂SiCl₂): A difunctional monomer used directly in the production of poly(diethyl)siloxanes, which are silicone polymers with properties distinct from their more common methyl analogues.

This guide provides a comprehensive overview of the principal methodologies for synthesizing these compounds: the industrial-scale Direct Process, the versatile Grignard reaction, and the selective hydrosilylation route. It is designed to offer not just procedural steps but also the underlying chemical principles and causal factors that govern experimental choices, ensuring a robust and reproducible approach to their preparation.

Critical Health, Safety, and Handling

Dichloroethylsilanes are hazardous materials that demand rigorous safety protocols. Their shared chemical nature dictates a uniform approach to safe handling.

Primary Hazards:

-

Flammability: The compounds are highly flammable liquids with low flash points (e.g., Ethyldichlorosilane, 30°F / -1°C) and may form explosive mixtures with air.[1][2] Vapors can travel to an ignition source and flash back.

-

Water Reactivity: They react vigorously, and sometimes violently, with water, moisture, or protic solvents (like alcohols) to release heat and dense, toxic, and corrosive hydrogen chloride (HCl) gas.[1][2] This reaction can also produce flammable hydrogen gas, especially in the presence of certain metal salts.[1]

-

Corrosivity: As a result of their reaction with moisture to form HCl, they are extremely corrosive to skin, eyes, and mucous membranes. Contact can cause severe chemical burns and permanent eye damage.[1][3] Inhalation can lead to respiratory irritation, coughing, and potentially fatal pulmonary edema.[3]

Safe Handling Procedures & Personal Protective Equipment (PPE):

-

Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[1] Glassware must be rigorously dried before use.

-

Ventilation: Work must be performed in a well-ventilated chemical fume hood.[1]

-

Grounding: Containers and transfer equipment must be properly grounded and bonded to prevent static discharge, which can serve as an ignition source.[1]

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[1]

-

Hand Protection: Neoprene or nitrile rubber gloves are required.

-

Skin and Body Protection: A flame-retardant lab coat and appropriate chemical-resistant clothing are necessary.[1]

-

Respiratory Protection: For operations with a risk of vapor exposure, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is essential.[1]

-

Spill & Emergency Response:

-

Evacuate the area and remove all ignition sources.[3]

-

Do NOT use water or foam on the spill itself, as this will accelerate the release of HCl gas.[2]

-

Contain the spill with a dry, inert absorbent material such as sand, dry earth, or crushed limestone.[3] Collect the material using non-sparking tools into a tightly sealed, properly labeled container for disposal.[1]

-

For fires, use dry chemical, soda ash, or sand. Water should only be used as a fog to knock down vapors from a safe distance, never on the burning material itself.[2]

Synthesis Route 1: The Direct Process (Müller-Rochow)

The Direct Process is the cornerstone of industrial organochlorosilane production.[4][5] It facilitates a direct reaction between an alkyl halide and elemental silicon at high temperatures, offering the most economically viable route for large-scale manufacturing.[6] While most famously used for methylchlorosilanes, it is readily adapted for ethylchlorosilanes.[5][7]

Principle & Mechanism

The process involves passing vaporized ethyl chloride (C₂H₅Cl) through a fluidized bed reactor containing finely powdered silicon and a copper-based catalyst.[8] The overall reaction is highly exothermic and produces a mixture of ethylchlorosilanes.[9]

Reaction: 2 C₂H₅Cl + Si

The mechanism, while complex, is understood to involve the formation of a copper-silicon intermetallic (e.g., Cu₃Si) on the silicon surface.[4] This active mass facilitates the cleavage of the C-Cl bond of ethyl chloride and the subsequent formation of Si-C and Si-Cl bonds.[4]

Key Parameters & Causality

-

Temperature: The reaction temperature is critical and must be tightly controlled, typically between 250-300°C for the ethyl chloride reaction.[8] Lower temperatures result in poor reactivity, while excessively high temperatures can lead to increased formation of byproducts and decomposition of the alkyl halide.

-

Catalyst: Copper, usually added as cuprous chloride (CuCl) or copper oxides, is essential for the reaction to proceed.[6][8] It forms the active catalytic sites on the silicon surface.

-

Promoters: Small quantities of other metals, such as zinc and tin, are often added as promoters.[9][10] These promoters can significantly enhance the reaction rate and, more importantly, improve the selectivity towards the desired diethyldichlorosilane product.[10]

-

Reactor Design: A fluidized bed reactor is used industrially to ensure uniform temperature distribution, preventing hot spots from the exothermic reaction, and to facilitate continuous processing.[8][9]

Typical Industrial Protocol & Product Distribution

In a typical setup, metallurgical-grade silicon is ground and mixed with the copper catalyst and promoters. This contact mass is loaded into a fluidized bed reactor and heated to the target temperature. Gaseous ethyl chloride is then introduced at the bottom of the reactor. The resulting product stream is a mixture of gases that are condensed and then separated by fractional distillation.[4]

The primary product is diethyldichlorosilane (Et₂SiCl₂), with yields reported up to 65 wt.%.[8] However, a range of other products are invariably formed, including ethyltrichlorosilane (EtSiCl₃), triethylchlorosilane (Et₃SiCl), and ethyldichlorosilane (EtSiHCl₂).[10] The relative proportions can be influenced by adjusting the catalyst composition and reaction conditions.[10]

Synthesis Route 2: The Grignard Reaction

The Grignard reaction is a classic and highly versatile method for forming Si-C bonds in a laboratory setting.[11] It offers greater control than the Direct Process for smaller-scale synthesis and can be tailored to produce specific ethylchlorosilanes by carefully controlling the stoichiometry of the reactants.

Principle & Mechanism

This route involves the reaction of an organomagnesium halide (a Grignard reagent), such as ethylmagnesium bromide (C₂H₅MgBr), with a silicon halide precursor. The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon center, displacing a chloride ion.

Reaction (Example): 2 C₂H₅MgBr + SiCl₄ → (C₂H₅)₂SiCl₂ + 2 MgBrCl

The reaction is highly sensitive to stoichiometry. Using a 2:1 molar ratio of Grignard reagent to silicon tetrachloride (SiCl₄) favors the formation of diethyldichlorosilane.[12] However, a mixture of products is common because the reactivity of the chlorosilane intermediates decreases with each ethyl group addition (SiCl₄ > EtSiCl₃ > Et₂SiCl₂).[7]

Causality of Experimental Choices

-

Anhydrous Conditions: Grignard reagents are powerful bases and will react readily with any protic source, especially water.[11] The presence of moisture will quench the reagent, reducing the yield and forming ethane. Therefore, all glassware must be flame- or oven-dried, and anhydrous solvents must be used.

-

Solvent: The Grignard reagent is typically prepared in an ether-based solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the reagent complex.[11] The subsequent reaction with the chlorosilane can also be performed in this solvent or in a less reactive hydrocarbon co-solvent.[12]

-

Controlled Addition: The reaction is exothermic. Adding the silicon tetrachloride slowly to the prepared Grignard reagent solution at a reduced temperature allows for better control and minimizes side reactions. This is known as "reverse addition" and is preferred when partial substitution is desired.[11]

Detailed Step-by-Step Protocol for Diethyldichlorosilane (Et₂SiCl₂)

Materials:

-

Magnesium turnings

-

Bromoethane

-

Silicon Tetrachloride (SiCl₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Standard, dry glassware for air-sensitive reactions (three-neck flask, dropping funnel, reflux condenser, nitrogen/argon inlet)

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum or a strong inert gas flow and allow it to cool to room temperature under the inert atmosphere.

-

Grignard Reagent Preparation: Place magnesium turnings (2.1 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, prepare a solution of bromoethane (2.0 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the bromoethane solution to the magnesium. The reaction should initiate, indicated by bubble formation and a gentle reflux. If it does not start, gentle warming may be required. Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture for 1-2 hours to ensure full formation of the ethylmagnesium bromide reagent.

-

Reaction with SiCl₄: Cool the Grignard reagent solution in an ice bath. Prepare a solution of silicon tetrachloride (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add the SiCl₄ solution dropwise to the stirred, cooled Grignard reagent. Maintain a low temperature throughout the addition to control the exothermic reaction.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or overnight.

-

Workup & Isolation: The reaction mixture will be a slurry of magnesium salts. The product is isolated by filtration to remove the salts, followed by careful fractional distillation of the filtrate to separate the diethyldichlorosilane from the solvent and other ethylchlorosilane byproducts.

Workflow Diagram: Grignard Synthesis of Et₂SiCl₂

Synthesis Route 3: Hydrosilylation

Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across a C-C double or triple bond. This method is uniquely suited for the synthesis of ethyldichlorosilane (EtSiHCl₂) , a product not typically targeted by the other two routes.

Principle & Mechanism

The reaction involves treating an alkene, in this case, ethylene (C₂H₄), with a hydrosilane, dichlorosilane (H₂SiCl₂), in the presence of a transition metal catalyst, most commonly a platinum complex. The catalyst facilitates the addition of the Si-H bond across the double bond, resulting in the formation of a new Si-C bond.

Reaction: H₂C=CH₂ + H₂SiCl₂

The reaction typically follows the Chalk-Harrod mechanism, involving oxidative addition of the Si-H bond to the metal center, coordination of the alkene, migratory insertion of the alkene into the metal-hydride bond, and reductive elimination to yield the final product and regenerate the catalyst.

Causality of Experimental Choices

-

Catalyst: Platinum-based catalysts, such as hexachloroplatinic acid (Speier's catalyst) or Karstedt's catalyst, are highly effective and most commonly used for this transformation.

-

Reagent Handling: Both ethylene and dichlorosilane are gases at room temperature and require handling in a closed, pressure-capable system like a stainless steel cylinder or a high-pressure autoclave.

-

Safety & Exothermicity: The hydrosilylation of ethylene can be extremely exothermic and may lead to pyrolysis if not controlled. Performing the reaction in a solvent such as hexane helps to dissipate heat and maintain a safe reaction temperature.

Detailed Step-by-Step Protocol for Ethyldichlorosilane (EtSiHCl₂)

Materials:

-

Dichlorosilane (H₂SiCl₂)

-

Ethylene (C₂H₄)

-

Hexachloroplatinic acid solution (Speier's catalyst)

-

Anhydrous hexane (as solvent)

-

Stainless steel pressure vessel (e.g., Hoke cylinder) or autoclave equipped with stirring, pressure gauge, and inlet/outlet valves.

Procedure:

-

Apparatus Setup: Ensure the pressure vessel is clean, dry, and has been flushed with an inert gas like argon. Equip it with a magnetic stir bar.

-

Reagent Charging: Under an inert atmosphere, add the anhydrous hexane solvent to the vessel, followed by the platinum catalyst solution.

-

Cool the vessel in a liquid nitrogen bath and condense a known amount of dichlorosilane (1.0 equivalent) into the vessel.

-

Reaction: Seal the vessel and allow it to warm to the desired reaction temperature (e.g., 15-25°C) in a water bath with continuous stirring.

-

Slowly introduce ethylene gas into the vessel, monitoring the internal pressure. The reaction onset is often marked by an exotherm (a sudden temperature increase) and a drop in pressure as the ethylene is consumed. Maintain a steady, low pressure of ethylene.

-

Continue the reaction with stirring for several hours after the ethylene uptake ceases to ensure completion.

-

Workup & Isolation: After the reaction, carefully vent any excess ethylene. The liquid product can be removed under an argon flow. The ethyldichlorosilane is then purified from the solvent and catalyst residues by fractional distillation. An isolated yield of 88% has been reported for this reaction.

Workflow Diagram: Hydrosilylation Synthesis of EtSiHCl₂

Comparative Analysis of Synthesis Routes

The optimal choice of synthesis route depends on the target molecule, desired scale, and available resources.

| Feature | Direct Process (Müller-Rochow) | Grignard Reaction | Hydrosilylation |

| Primary Product(s) | (C₂H₅)₂SiCl₂ (main), plus EtSiCl₃, Et₃SiCl | (C₂H₅)₂SiCl₂ (tunable), plus EtSiCl₃, Et₃SiCl, Et₄Si | CH₃CH₂SiHCl₂ (highly selective) |

| Key Reactants | Elemental Silicon, Ethyl Chloride | Magnesium, Bromoethane, Silicon Tetrachloride | Dichlorosilane, Ethylene |

| Catalyst/Reagent | Copper (catalyst), Zn/Sn (promoters) | Stoichiometric Magnesium | Platinum Complex (catalyst) |

| Typical Conditions | 250-300°C, Fluidized Bed Reactor | 0°C to Reflux, Anhydrous Ether/THF | Room Temperature, Pressure Vessel |

| Typical Yield | ~65% for Et₂SiCl₂[8] | Moderate to High (highly dependent on conditions) | High (~88% for EtSiHCl₂) |

| Selectivity | Produces a mixture requiring extensive distillation | Moderate; selectivity controlled by stoichiometry but mixtures are common[7] | Very high for the mono-addition product |

| Key Advantages | Most economical for large-scale industrial production.[6] | High versatility, good for lab-scale, adaptable to many substrates.[11] | High selectivity, atom-economical, produces valuable Si-H functional product. |

| Key Disadvantages | High capital/energy cost, complex to operate, product mixture.[4] | Requires strict anhydrous conditions, stoichiometric Mg waste, exotherm risk.[11] | Requires handling of gaseous reagents under pressure, catalyst cost. |

Purification and Characterization

Purification: Regardless of the synthesis method, the crude product is a mixture of the desired compound, other chlorosilanes, and solvent. The primary method for purification is fractional distillation . Due to the close boiling points of the various ethylchlorosilane products, a distillation column with high theoretical plates is required to achieve good separation.[4] All distillation procedures must be conducted under a dry, inert atmosphere to prevent hydrolysis of the products.

Characterization:

-

Gas Chromatography (GC): GC is the benchmark technique for assessing the purity of the final product and quantifying the levels of any residual starting materials or byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the isolated product by identifying the characteristic signals of the ethyl groups and, in the case of ethyldichlorosilane, the unique Si-H proton.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups, particularly the strong Si-H stretch (around 2200 cm⁻¹) in ethyldichlorosilane.

Conclusion

The synthesis of dichloroethylsilanes can be effectively achieved through several distinct routes, each with its own strategic advantages. The Direct Process is the undisputed method for the industrial-scale production of diethyldichlorosilane, valued for its cost-effectiveness despite its inherent lack of selectivity. For laboratory-scale synthesis where versatility and control are paramount, the Grignard Reaction provides a reliable, albeit technically demanding, pathway to diethyldichlorosilane. Finally, for the specific and high-yield synthesis of the valuable Si-H functionalized monomer, ethyldichlorosilane, Hydrosilylation stands as the superior and most selective method. A thorough understanding of the principles, experimental parameters, and safety requirements detailed in this guide is essential for any researcher aiming to successfully prepare these pivotal organosilicon intermediates.

References

- de Jong, J. J., & van der Kerk, S. M. (1992). Hydrosilylation of 1-alkenes with dichlorosilane. Recueil des Travaux Chimiques des Pays-Bas, 111(11-12), 513-517.

- Safa, K. D., et al. (2005). Synthesis and reactions of [tris(trimethylsilyl)methyl]ethyl dichlorosilane. Journal of Organometallic Chemistry, 690(6), 1606–1611.

- US Patent 2,872,471, Cheronis, N. D. (1959). Preparation of alkyl silanes by the grignard reaction employing cyclic ethers.

- Hamawand, I., Mohammed, T., & Jasim, M. G. (2012). Direct Reaction of Silicon with Ethyl Chloride in a Fluidized Bed Reactor. Iraqi Journal of Chemical and Petroleum Engineering, 13(2), 27-36.

-

Gelest, Inc. (2014). Safety Data Sheet: ETHYLDICHLOROSILANE. Retrieved from [Link]

-

Al-Nahrain University Repository. (n.d.). Synthesis of ethylchlorosilanes by catalyzed and promoted reaction of ethyl chloride with silicon in fixed-and stirred-bed reactor. Retrieved from [Link]

-

Wikipedia. (n.d.). Direct process. Retrieved from [Link]

- Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 96, 511-530.

-

PubChem. (n.d.). Diethyldichlorosilane. Retrieved from [Link]

- Rochow, E. G. (2002). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 21(17), 3487-3501.

-

Arkles, B. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Retrieved from [Link]

- Riss, A. (2008). The direct synthesis of methylchlorosilanes: New aspects concerning its mechanism.

- Szymańska, I., et al. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Applied Sciences, 13(4), 2235.

-

Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Direct Synthesis of Silicon Compounds. Retrieved from [Link]

- CN109305985B. (n.d.). Synthesis method of dimethylvinylchlorosilane. Google Patents.

- Zhang, P., et al. (2022). Direct Synthesis of Methylchlorosilanes: Catalysts, Mechanisms, Reaction Conditions, and Reactor Designs.

-

ResearchGate. (n.d.). Illustration of Rochow‐Müller process and distribution of all the products with corresponding abbreviations. Retrieved from [Link]

- US Patent 4,552,973, Feldner, K., et al. (1985).

- KR100253897B1. (n.d.). Process for preparing alkylchlorosilanes from the residues of direct. Google Patents.

-

ResearchGate. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. Retrieved from [Link]

-

NTNU Open. (n.d.). Advanced Modeling of Mueller-Rochow Synthesis. Retrieved from [Link]

- CN101693720B. (n.d.). Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method. Google Patents.

- Stradiotto, M., et al. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts.

-

New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: ETHYL DICHLOROSILANE. Retrieved from [Link]

-

PubChem. (n.d.). Dichloroethylsilane. Retrieved from [Link]

Sources

- 1. KR100253897B1 - Process for preparing alkylchlorosilanes from the residues of direct synthesis of alkylchlorosilanes - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Direct process - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of ethylchlorosilanes by catalyzed and promoted reaction of ethyl chloride with silicon in fixed-and stirred-bed reactor. | جامعة النهرين | Al-Nahrain University [nahrainuniv.edu.iq]

- 10. gelest.com [gelest.com]

- 11. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers - Google Patents [patents.google.com]

- 12. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]

Dichloroethylsilane reactivity with protic solvents

An In-Depth Technical Guide to the Reactivity of Dichloroethylsilane with Protic Solvents

Abstract

Dichloroethylsilane (EtSiHCl₂) is a versatile organosilicon compound whose reactivity is dominated by the two silicon-chlorine bonds. These bonds are highly susceptible to nucleophilic attack by protic solvents, leading to solvolysis reactions that are fundamental to the synthesis of a wide array of organosilicon materials. This guide provides an in-depth exploration of the reactivity of dichloroethylsilane with common protic solvents, including water, alcohols, and carboxylic acids. We will delve into the underlying reaction mechanisms, the nature of the resulting products, kinetic considerations, and field-proven experimental protocols. This document is intended for researchers, chemists, and materials scientists engaged in organosilicon chemistry and the development of novel materials.

Introduction: The Chemical Nature of Dichloroethylsilane

Dichloroethylsilane is a bifunctional organosilane featuring an ethyl group and a hydrogen atom attached to a central silicon atom, which also bears two reactive chlorine atoms. This structure makes it an important precursor in the synthesis of silicones and other organosilicon compounds. The high polarity and lability of the Si-Cl bond are the primary drivers of its reactivity with nucleophiles.

The reaction with protic solvents (H-Z) follows a general nucleophilic substitution pathway at the silicon center, where the protic solvent molecule displaces the chloride ions, forming a new Si-Z bond and liberating hydrogen chloride (HCl) as a byproduct.

EtSiHCl₂ + 2 H-Z → EtSiH(Z)₂ + 2 HCl

This reactivity is both a powerful tool for synthesis and a significant hazard, as the uncontrolled release of corrosive HCl gas can be dangerous.[1][2] A thorough understanding of these reactions is therefore essential for both innovation and safety.

Reaction Mechanisms with Protic Solvents

The solvolysis of chlorosilanes is a classic example of nucleophilic substitution at a silicon center. The reaction generally proceeds through a stepwise mechanism involving a pentacoordinate silicon intermediate or a more concerted SN2-like pathway. The exact mechanism can be influenced by the solvent, catalyst, and substituents on the silicon atom.[3][4]

General Solvolysis Mechanism

The process begins with the nucleophilic attack of the protic solvent's heteroatom (typically oxygen) on the electrophilic silicon atom. This is followed by the elimination of a chloride ion and a proton transfer, often facilitated by another solvent molecule.

Caption: General mechanism for the solvolysis of Dichloroethylsilane.

Reactivity with Water (Hydrolysis)

The reaction of dichloroethylsilane with water is extremely vigorous and highly exothermic. It is the foundational reaction for the production of certain types of silicone polymers.[5][6]

Reaction Pathway and Products

Hydrolysis initially replaces the two chlorine atoms with hydroxyl groups, forming the unstable intermediate ethylsilanediol (EtSiH(OH)₂).[7] This diol is highly prone to self-condensation, rapidly eliminating water to form polysiloxane chains with a repeating [-Si(Et)(H)-O-] backbone.

n EtSiHCl₂ + 2n H₂O → [EtSiH(OH)₂]n + 2n HCl [EtSiH(OH)₂]n → (-[EtSi(H)O]-)n + n H₂O

The condensation process can result in a mixture of linear chains and cyclic oligomers.[5][6] The properties of the final silicone product (e.g., viscosity, degree of cross-linking) are highly dependent on the reaction conditions.

Caption: Hydrolysis and subsequent condensation of Dichloroethylsilane.

Reactivity with Alcohols (Alcoholysis)

The reaction of dichloroethylsilane with alcohols, or alcoholysis, is analogous to hydrolysis and is a primary method for synthesizing dialkoxyethylsilanes. These products are valuable as cross-linking agents and surface modifiers.

Reaction Pathway and Products

Alcohols (R-OH) react with dichloroethylsilane to replace the chlorine atoms with alkoxy groups (-OR). The reaction produces dialkoxyethylsilane and hydrogen chloride.

EtSiHCl₂ + 2 R-OH → EtSiH(OR)₂ + 2 HCl

The reactivity of the alcohol generally follows the order: primary > secondary > tertiary, due to steric hindrance around the hydroxyl group.[8]

| Protic Solvent | Product Name | Product Formula | Relative Reactivity |

| Water (H₂O) | Ethylsilanediol (unstable) | EtSiH(OH)₂ | Very High (Vigorous) |

| Methanol (CH₃OH) | Dimethoxyethylsilane | EtSiH(OCH₃)₂ | High |

| Ethanol (C₂H₅OH) | Diethoxyethylsilane | EtSiH(OC₂H₅)₂ | High |

| Isopropanol ((CH₃)₂CHOH) | Diisopropoxyethylsilane | EtSiH(OCH(CH₃)₂)₂ | Moderate |

| Acetic Acid (CH₃COOH) | Diacetoxyethylsilane | EtSiH(OOCCH₃)₂ | Moderate |

Table 1: Products and qualitative reactivity of Dichloroethylsilane with various protic solvents.

Reactivity with Carboxylic Acids

Carboxylic acids react with dichloroethylsilane to form diacyloxyethylsilanes. This reaction is a nucleophilic acyl substitution where the carboxylic acid displaces the chloride.

EtSiHCl₂ + 2 R-COOH → EtSiH(OOCR)₂ + 2 HCl

These acyloxysilanes are often used as cross-linking agents in room-temperature-vulcanizing (RTV) silicone sealants. The reaction with ambient moisture hydrolyzes the acyloxy groups, releasing the carboxylic acid and curing the polymer.

Experimental Protocols

CAUTION: Dichloroethylsilane is highly flammable, corrosive, and reacts violently with moisture.[1][9] All work must be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[10][11]

Protocol: Synthesis of Diethoxyethylsilane

This protocol describes a standard procedure for the alcoholysis of dichloroethylsilane with ethanol.

Materials:

-

Dichloroethylsilane (EtSiHCl₂)

-

Anhydrous Ethanol (200 proof)

-

Anhydrous Toluene (or other inert solvent)

-

Triethylamine (or other non-nucleophilic base, as an HCl scavenger)

-

Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen inlet/outlet.

Caption: Experimental workflow for the synthesis of Diethoxyethylsilane.

Step-by-Step Methodology:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.

-

Charging Reagents: In the flask, combine anhydrous ethanol (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous toluene. Cool the mixture to 0°C using an ice bath.

-

Addition: Add dichloroethylsilane (1.0 equivalent) to the dropping funnel. Add it dropwise to the stirred alcohol solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Filter the reaction mixture under nitrogen to remove the triethylamine hydrochloride salt.

-

Purification: Transfer the filtrate to a separatory funnel. Wash cautiously with a small amount of cold, dilute aqueous sodium bicarbonate solution, followed by water and then brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by fractional distillation under reduced pressure.

-

Analysis: Characterize the final product (Diethoxyethylsilane) using techniques such as NMR spectroscopy (¹H, ¹³C, ²⁹Si) and Gas Chromatography-Mass Spectrometry (GC-MS).

Safety and Handling

Working with dichloroethylsilane demands strict adherence to safety protocols.

-

Incompatibility: Avoid contact with water, alcohols, acids, bases, and oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources.[1]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[10] Work must be performed in a chemical fume hood.[11]

-

Spill Management: In case of a spill, absorb with a dry, inert material such as sand or vermiculite. Do not use water.[1] The cleanup should be handled by trained personnel wearing appropriate PPE.

Conclusion

The reactivity of dichloroethylsilane with protic solvents is a cornerstone of its utility in materials science. The solvolysis reactions—hydrolysis, alcoholysis, and reaction with carboxylic acids—provide straightforward pathways to silanols, alkoxysilanes, and acyloxysilanes, respectively. These products serve as critical building blocks for a vast range of silicone polymers, resins, and coupling agents. While the high reactivity of the Si-Cl bond is synthetically advantageous, it also necessitates rigorous safety and handling procedures. A comprehensive understanding of the mechanisms and experimental parameters discussed in this guide enables researchers to harness the full potential of dichloroethylsilane for the development of advanced materials.

References

-

Dimethyldichlorosilane - Wikipedia. (n.d.). Wikipedia. [Link]

-

Chemwatch MSDS 1162 - Sdfine. (n.d.). Sdfine. [Link]

-

Experiments - Hydrolysis of chloromethylsilanes - Chemiedidaktik Uni Wuppertal. (n.d.). University of Wuppertal. [Link]

-

Solvolysis of Tertiary and Secondary Haloalkanes. (2015, July 9). Chemistry LibreTexts. [Link]

-

DICHLOROSILANE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). National Center for Biotechnology Information. [Link]

-

Typical hydrolysis reaction mechanisms of chlorosilanes with water... (n.d.). ResearchGate. [Link]

-

Dichloroethylsilane | C2H6Cl2Si | CID 15706 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. (1992). Scholars' Mine. [Link]

-

Reaction of silicon with alcohols in autoclave. (2017). ResearchGate. [Link]

-

Reactions of Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. [Link]

-

Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. (n.d.). ResearchGate. [Link]

-

Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. (n.d.). ACS Publications. [Link]

-

Dichlorosilane Safety Data Sheet. (2022, January 3). Airgas. [Link]

-

Alcoholysis and Hydrolysis of Acid Chlorides. (2021, May 3). YouTube. [Link]

-

Reactions of Alcohols. (2024, September 22). Chemistry LibreTexts. [Link]

-

Organosilicon Compounds. (2020, April 6). University of Lucknow. [Link]

-

Hydrolysis and polycondensation. (n.d.). University of Wuppertal. [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Dichloroethylsilane | C2H6Cl2Si | CID 15706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]

- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 6. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. dakenchem.com [dakenchem.com]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to Dichloroethylsilane: NMR, IR, and Raman Data

This technical guide provides an in-depth analysis of the spectroscopic characteristics of dichloroethylsilane (C₂H₅Cl₂SiH). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data of this organosilane.

Introduction to Dichloroethylsilane and its Spectroscopic Characterization

Dichloroethylsilane is a reactive organosilane compound of interest in various chemical syntheses, including the production of silicon-containing polymers and as a surface modifying agent. Its chemical reactivity is largely dictated by the presence of the silicon-hydrogen (Si-H) and silicon-chlorine (Si-Cl) bonds. A thorough understanding of its molecular structure and purity is paramount for its effective application, and this is primarily achieved through a combination of spectroscopic techniques.

This guide will delve into the three principal methods for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ²⁹Si): To elucidate the electronic environment of the hydrogen, carbon, and silicon nuclei.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups present in the molecule.

-

Raman Spectroscopy: To complement the IR data by probing molecular vibrations that result in a change in polarizability.

Due to the limited availability of directly published, comprehensive spectral libraries for dichloroethylsilane, this guide will leverage data from structurally analogous compounds, such as dichloromethylsilane and other chloroalkylsilanes, to provide a robust and predictive analysis of the expected spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organosilanes. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their proximity to other nuclei. The chemical shift (δ) is influenced by the electron density around the proton. Electronegative atoms, like chlorine, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons provides information on the connectivity of the carbon skeleton.

Expected ¹H NMR Spectrum of Dichloroethylsilane:

The ¹H NMR spectrum of dichloroethylsilane is expected to show three distinct signals:

-

A septet corresponding to the Si-H proton. This proton is coupled to the two protons of the adjacent methylene (-CH₂-) group and potentially shows long-range coupling to the methyl (-CH₃) protons, though this may not be well-resolved. The signal will be significantly downfield due to the electronegativity of the two chlorine atoms and the silicon atom.

-

A quartet corresponding to the methylene (-CH₂-) protons. These protons are coupled to the three protons of the adjacent methyl group and the single Si-H proton. The signal's chemical shift will be influenced by the silicon atom.

-

A triplet corresponding to the methyl (-CH₃) protons. These protons are coupled to the two protons of the adjacent methylene group. This signal will be the most upfield (lowest chemical shift).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Si-H | 4.5 - 5.5 | Septet | J(H-Si-C-H) ≈ 2-4 Hz |

| Si-CH₂-CH₃ | 1.0 - 1.5 | Quartet | J(H-C-C-H) ≈ 7-8 Hz |

| Si-CH₂-CH₃ | 0.8 - 1.2 | Triplet | J(H-C-C-H) ≈ 7-8 Hz |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of dichloroethylsilane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal in the spectrum[1][2].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm)[1].

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer would be:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information on the different carbon environments in a molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

Expected ¹³C NMR Spectrum of Dichloroethylsilane:

The proton-decoupled ¹³C NMR spectrum of dichloroethylsilane is expected to show two signals corresponding to the two carbon atoms of the ethyl group.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Si-C H₂-CH₃ | 10 - 20 |

| Si-CH₂-C H₃ | 5 - 15 |

The carbon atom directly attached to the silicon will be more deshielded and appear at a higher chemical shift compared to the terminal methyl carbon[3][4].

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128-1024 (or more, depending on concentration)

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

²⁹Si NMR Spectroscopy

Theoretical Basis: ²⁹Si NMR spectroscopy is a powerful tool for studying the silicon environment in organosilanes. The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to the silicon atom. Electronegative substituents, such as chlorine, cause a significant downfield shift in the ²⁹Si resonance.

Expected ²⁹Si NMR Spectrum of Dichloroethylsilane:

The proton-decoupled ²⁹Si NMR spectrum of dichloroethylsilane is expected to show a single resonance. The chemical shift will be in a region characteristic of dichlorosilanes. The presence of two chlorine atoms on the silicon will cause a significant deshielding effect[5][6].

| Silicon Assignment | Expected Chemical Shift (δ, ppm) |

| Si | +10 to +30 |

The chemical shift can be influenced by the solvent and concentration[6][7].

Experimental Protocol for ²⁹Si NMR Spectroscopy:

-

Sample Preparation: A high concentration of the sample is generally required due to the low natural abundance and low gyromagnetic ratio of ²⁹Si.

-

Instrument Setup: A spectrometer equipped with a probe capable of observing the ²⁹Si nucleus is necessary.

-

Data Acquisition: Gated decoupling or inverse-gated decoupling pulse sequences are often used to suppress the negative Nuclear Overhauser Effect (NOE) and obtain quantitative results.

-

Pulse angle: 45-90°

-

Relaxation delay: 10-60 seconds (due to the long spin-lattice relaxation times of ²⁹Si)

-

Number of scans: Can be several thousand for dilute samples.

-

-

Data Processing: Standard Fourier transformation and phasing are applied.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment.

Expected IR Spectrum of Dichloroethylsilane:

The IR spectrum of dichloroethylsilane will be characterized by several key absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Si-H stretch | 2200 - 2250 | Strong |

| C-H stretches (ethyl) | 2850 - 3000 | Medium-Strong |

| CH₂ bend | ~1465 | Medium |

| CH₃ bend | ~1380 | Medium |

| Si-Cl asymmetric stretch | 550 - 600 | Strong |

| Si-Cl symmetric stretch | 450 - 500 | Strong |

| Si-C stretch | 700 - 800 | Medium-Strong |

The Si-H and Si-Cl stretching frequencies are particularly diagnostic for this class of compounds[8][9].

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample like dichloroethylsilane, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Resolution: 2-4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing: The resulting spectrum can be analyzed for the positions and intensities of the absorption bands.

Raman Spectroscopy

Theoretical Basis: Raman spectroscopy involves scattering of monochromatic light (from a laser) by a molecule. Most of the scattered light is of the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency difference corresponds to the vibrational frequencies of the molecule. For a vibration to be Raman active, it must result in a change in the polarizability of the molecule.

Expected Raman Spectrum of Dichloroethylsilane:

The Raman spectrum will show complementary information to the IR spectrum.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Si-H stretch | 2200 - 2250 | Strong |

| C-H stretches (ethyl) | 2850 - 3000 | Strong |

| Si-Cl symmetric stretch | 450 - 500 | Very Strong, Polarized |

| Si-C stretch | 700 - 800 | Strong |

Symmetric vibrations, such as the Si-Cl symmetric stretch, tend to be strong in the Raman spectrum, while they may be weaker in the IR spectrum[8][10].

Experimental Protocol for Raman Spectroscopy:

-

Sample Preparation: The liquid sample can be placed in a glass vial or a capillary tube.

-

Instrument Setup: Place the sample in the spectrometer's sample compartment.

-

Data Acquisition: Illuminate the sample with a laser (e.g., 532 nm or 785 nm) and collect the scattered light.

-

Laser power: 10-100 mW (should be optimized to avoid sample degradation)

-

Integration time: 1-10 seconds

-

Number of accumulations: 10-100

-

-

Data Processing: The spectrum is typically baseline-corrected to remove fluorescence background.

Visualization of Molecular Structure and Experimental Workflows

Molecular Structure of Dichloroethylsilane

Caption: Ball-and-stick model of dichloroethylsilane.

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

References

-

SpectraBase. (n.d.). Dichloro(2-chloroethyl)methylsilane. Retrieved from [Link]

-

PubChem. (n.d.). Dichlorodimethylsilane. Retrieved from [Link]

-

SpectraBase. (n.d.). Dichloromethylsilane. Retrieved from [Link]

-

University of Ottawa. (n.d.). 29Si NMR. Retrieved from [Link]

- Taga, K., Yoshida, T., Okabayashi, H., Ohno, K., & Matsuura, H. (1989). Vibrational spectra and conformational analysis of dichloromethylvinylsilane. Journal of Molecular Structure, 192(1–2), 63–71.

-

SpectraBase. (n.d.). Chloro(dichloromethyl)dimethylsilane. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared and Raman Spectra, Conformations and ab initio Calculations of Dichloromethylmethyl dichlorosilane. Retrieved from [Link]

-

NIST. (n.d.). Silane, dichlorodimethyl-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1-dichloroethane. Retrieved from [Link]

-

ScienceDirect. (2002). 29Si NMR chemical shifts of silane derivatives. Retrieved from [Link]

-

NIST. (n.d.). Silane, dichloro(isopropyl)methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). Chlorodimethylsilane. Retrieved from [Link]

-

NIST. (n.d.). Silane, dichlorodimethyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dichloroethane. Retrieved from [Link]

-

NIST. (n.d.). Silane, dichlorodimethyl-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Retrieved from [Link]

-

ResearchGate. (n.d.). Graphical representation of the ²⁹Si NMR chemical shifts in a.... Retrieved from [Link]

Sources

- 1. 1H proton nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1H proton nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 6. unige.ch [unige.ch]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Silane, dichlorodimethyl- [webbook.nist.gov]

- 10. Sci-Hub. Vibrational spectra and conformational analysis of dichloromethylvinylsilane / Journal of Molecular Structure, 1989 [sci-hub.st]

Dichloroethylsilane hydrolytic stability and mechanism

An In-Depth Technical Guide to the Hydrolytic Stability and Mechanism of Dichloroethylsilane

Abstract

Dichloroethylsilane (EtSiHCl₂) is a reactive organosilicon compound whose utility in advanced materials synthesis and as a potential building block in pharmaceutical applications is intrinsically linked to its behavior in aqueous environments. The presence of two silicon-chlorine (Si-Cl) bonds renders the molecule highly susceptible to hydrolysis, a reaction that is both vigorous and complex.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the hydrolytic stability of dichloroethylsilane. It elucidates the underlying reaction mechanisms, details the factors governing reaction kinetics, and presents a framework of self-validating experimental protocols for the precise characterization of its hydrolytic behavior.

Part 1: The Core Chemistry of Dichloroethylsilane Hydrolysis